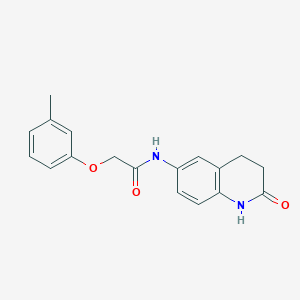

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolinone core substituted at the 6-position with a m-tolyloxyacetamide group. This compound is of interest in medicinal chemistry and agrochemical research due to its structural resemblance to bioactive molecules such as auxin analogs and kinase inhibitors. Its synthesis typically involves condensation reactions between substituted tetrahydroquinolinone precursors and m-tolyloxyacetyl chloride derivatives, with purification via recrystallization from ethanol or similar solvents .

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-3-2-4-15(9-12)23-11-18(22)19-14-6-7-16-13(10-14)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCHHYIWACXPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached through an etherification reaction, where the quinoline derivative reacts with m-tolyl alcohol in the presence of an acid catalyst.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where the quinoline derivative reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxo or hydroxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- Structural Difference : The ortho-tolyloxy group replaces the meta-tolyloxy substituent.

- Safety guidelines for the ortho-derivative are similar, emphasizing thermal instability .

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Structural Difference : A chloroacetamide group replaces the m-tolyloxyacetamide moiety.

- Properties : This derivative (CAS 924829-85-6) has a molecular weight of 253 g/mol and is used as a synthetic intermediate. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives

- Structural Difference: A pentyl group and aryl-carboxamide replace the tetrahydroquinolinone and m-tolyloxy groups.

- For example, compound 38 (R = aryl) achieved moderate yields (60–70%) under reflux conditions .

Comparison with Thiazolidinone and Indole Derivatives

Thiazolidinone-Acetamide Hybrids

- Example: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) Yield: 90%, melting point 186–187°C. Activity: Thiazolidinone derivatives are associated with antimicrobial and antidiabetic properties.

Indole-3-ylidene Acetamides

- Example: (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 53) Properties: The indole-quinoline hybrid exhibits a calculated logP of 5.928, indicating high lipophilicity. Such compounds are explored for anticancer activity, where the nitro group may enhance DNA intercalation .

Functional Group and Bioactivity Comparisons

Phenoxyacetamide-Based Agrochemicals

- Example: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) Application: A synthetic auxin agonist used in herbicides.

Benzothiazole Acetamides

- Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Properties: Benzothiazole derivatives are known for antitumor and anti-inflammatory effects. The trifluoromethyl group enhances metabolic stability compared to the m-tolyloxy substituent .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Efficiency: Thiazolidinone derivatives (e.g., Compound 9) achieve higher yields (90%) compared to indole-based analogs (~50–65%), likely due to optimized reaction conditions .

- Bioactivity Trends: Phenoxyacetamide herbicides (e.g., Compound 602) and benzothiazole derivatives demonstrate that electron-withdrawing groups (e.g., Cl, CF₃) enhance bioactivity, suggesting the m-tolyloxy group in the target compound could be modified for similar effects .

- Thermal Stability : The target compound’s safety guidelines align with thermally sensitive agrochemicals, indicating shared storage protocols with auxin analogs .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.5 g/mol. Its structure features a tetrahydroquinoline core linked to an acetamide group and a m-tolyloxy substituent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 941991-66-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.

- Acetamide Introduction : The acetamide group is introduced via acylation reactions.

- Substitution with m-Tolyl Group : This is accomplished through nucleophilic substitution reactions using appropriate halides.

Antimicrobial Activity

Research indicates that compounds with a tetrahydroquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinolines have shown effectiveness against various bacterial strains and fungi. A study demonstrated that specific THIQ derivatives possess potent activity against resistant strains of Plasmodium falciparum, suggesting potential applications in treating malaria .

Antiviral Activity

This compound has been evaluated for antiviral properties against human coronaviruses. Preliminary studies revealed that certain THIQ derivatives exhibited inhibitory effects on viral replication . The structure's ability to modulate viral entry or replication mechanisms is under investigation.

Anticancer Properties

The anticancer potential of tetrahydroquinoline derivatives has been highlighted in various studies. These compounds have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, THIQ-based compounds have been reported to inhibit specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound may exert anti-inflammatory effects by modulating inflammatory pathways. Research suggests that quinoline derivatives can inhibit pro-inflammatory cytokine production and attenuate inflammation in various models .

Case Studies

- Antiviral Efficacy Against Coronaviruses : A comparative study assessed the antiviral activity of several THIQ derivatives against human coronavirus strains 229E and OC43. The results indicated that certain modifications to the THIQ scaffold enhanced antiviral potency .

- Cytotoxicity in Cancer Models : In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations while exhibiting low toxicity towards normal cells .

- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.